molecular formula C18H24N2O3 B5298965 2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate

Cat. No.: B5298965
M. Wt: 316.4 g/mol
InChI Key: KTZWPVYBMXMKKD-VAWYXSNFSA-N
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Description

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylprop-2-enoyl group, an aminoethyl linkage, and a cyclohexylcarbamate moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of (E)-3-phenylprop-2-enoyl chloride: This intermediate can be synthesized by reacting cinnamic acid with thionyl chloride under reflux conditions.

    Formation of the amide linkage: The (E)-3-phenylprop-2-enoyl chloride is then reacted with 2-aminoethanol to form 2-[[(E)-3-phenylprop-2-enoyl]amino]ethanol.

    Carbamoylation: The final step involves the reaction of 2-[[(E)-3-phenylprop-2-enoyl]amino]ethanol with cyclohexyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated reaction systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-enoyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form saturated derivatives, such as 2-[[(E)-3-phenylpropyl]amino]ethyl N-cyclohexylcarbamate.

    Substitution: The aminoethyl and carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amines.

Scientific Research Applications

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The phenylprop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The aminoethyl and carbamate groups can enhance binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    {[(2E)-3-Phenylprop-2-enoyl]amino}acetic acid: Similar structure but lacks the cyclohexylcarbamate moiety.

    (E)-1-Piperidino-3-(2-hydroxyphenyl)-2-propen-1-one: Contains a similar phenylprop-2-enoyl group but has different substituents.

Uniqueness

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate is unique due to the presence of the cyclohexylcarbamate group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and allows for unique applications in various fields.

Properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(12-11-15-7-3-1-4-8-15)19-13-14-23-18(22)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H,19,21)(H,20,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZWPVYBMXMKKD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OCCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)OCCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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